2-{[(4-fluorophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-{[(4-fluorophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-fluorophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 4-fluoroaniline with a suitable aldehyde to form a Schiff base, followed by cyclization and nitration reactions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve solventless conditions to adhere to green chemistry principles. This approach not only reduces the environmental impact but also enhances the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-fluorophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can be further explored for their biological activities .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other bioactive compounds.
Biology: Investigated for its potential to modulate biological pathways and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-fluorophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. It has been shown to modulate the dopamine receptor D2, which suggests its potential application as an antipsychotic agent . Additionally, it may inhibit the aggregation of β-amyloid protein, indicating its potential in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione: Another isoindoline derivative with similar biological activities.
4-({[2-(4-fluorophenyl)ethyl]amino}methyl)benzoic acid: A compound with similar structural features and potential therapeutic applications.
Uniqueness
2-{[(4-fluorophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione stands out due to its unique combination of a fluorophenyl group and a nitro group, which contribute to its distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C15H10FN3O4 |
---|---|
Molecular Weight |
315.26 g/mol |
IUPAC Name |
2-[(4-fluoroanilino)methyl]-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C15H10FN3O4/c16-9-1-3-10(4-2-9)17-8-18-14(20)12-6-5-11(19(22)23)7-13(12)15(18)21/h1-7,17H,8H2 |
InChI Key |
QSVSBPQJFWCVKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
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